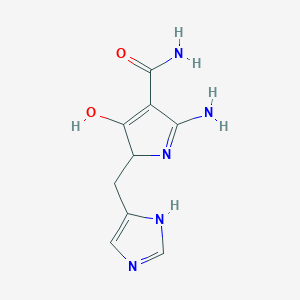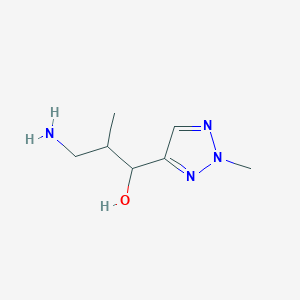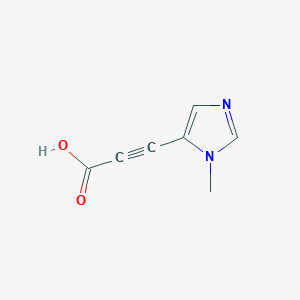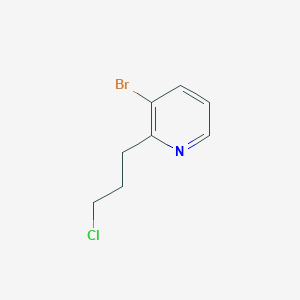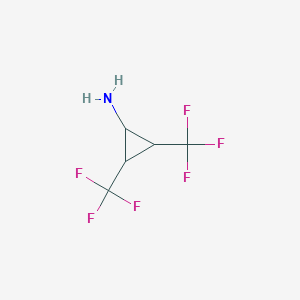
2,3-Bis(trifluoromethyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring, along with an amine group. This compound is notable for its unique structure and the presence of fluorine atoms, which impart distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)cyclopropan-1-amine typically involves cyclopropanation reactions. One common method is the reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluoromethyl diazomethane (CF₃CHN₂) under solvent-controlled conditions . This reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,3-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other derivatives.
科学研究应用
2,3-Bis(trifluoromethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in designing drugs with improved metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
作用机制
The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to stronger binding interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-(Trifluoromethyl)cyclopropanamine: Similar structure but with only one trifluoromethyl group.
2,2-Bis(trifluoromethyl)cyclopropan-1-amine: Similar but with different positioning of the trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)cyclopropan-1-amine is unique due to the presence of two trifluoromethyl groups on adjacent carbon atoms of the cyclopropane ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications requiring high chemical stability and specific molecular interactions.
属性
分子式 |
C5H5F6N |
|---|---|
分子量 |
193.09 g/mol |
IUPAC 名称 |
2,3-bis(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)1-2(3(1)12)5(9,10)11/h1-3H,12H2 |
InChI 键 |
XHURJIIQBRIVGW-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C1N)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


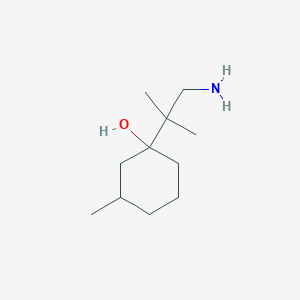

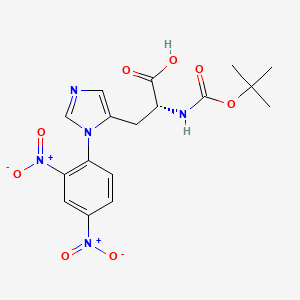
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


